GP(33-41) (Tfa)
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Overview
Description
GP(33-41) (TFA) is a peptide consisting of nine amino acid residues. It represents the optimal sequence of the GP1 epitope of the lymphocytic choriomeningitis virus. This compound is known for its ability to upregulate H-2D b molecules on the surface of RMA-S (Db Kb) cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
GP(33-41) (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups .
Industrial Production Methods
In industrial settings, the synthesis of GP(33-41) (TFA) follows similar principles as laboratory-scale SPPS but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
GP(33-41) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and bases (e.g., DIPEA).
Cleavage from Resin: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
The primary product of these reactions is the peptide GP(33-41) (TFA) itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
GP(33-41) (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in immune responses, particularly in the context of T cell activation.
Medicine: Explored for its potential in vaccine development and as a therapeutic agent for viral infections.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Mechanism of Action
GP(33-41) (TFA) exerts its effects by interacting with T cell receptors (TCR) and peptide-major histocompatibility complex (pMHC) antigens. This interaction can lead to varying degrees of T cell activation or antagonism. The peptide is recognized by the P14 TCR in the context of H-2D b, leading to the upregulation of H-2D b molecules on the cell surface .
Comparison with Similar Compounds
Similar Compounds
GP(276-286): Another peptide derived from the lymphocytic choriomeningitis virus, recognized by TCR in the context of H-2D b.
GP(92-101): A peptide from the same virus, involved in immune responses.
Uniqueness
GP(33-41) (TFA) is unique due to its optimal sequence for upregulating H-2D b molecules and its specific recognition by the P14 TCR. This makes it a valuable tool for studying T cell activation and immune responses .
Properties
Molecular Formula |
C48H70F3N11O15S |
---|---|
Molecular Weight |
1130.2 g/mol |
IUPAC Name |
(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N11O13S.C2HF3O2/c1-23(2)36(56-38(61)24(3)50-40(63)30(48)13-9-10-18-47)44(67)54-32(20-28-14-16-29(59)17-15-28)42(65)53-33(21-35(49)60)43(66)52-31(19-27-11-7-6-8-12-27)41(64)51-25(4)39(62)57-37(26(5)58)45(68)55-34(22-71)46(69)70;3-2(4,5)1(6)7/h6-8,11-12,14-17,23-26,30-34,36-37,58-59,71H,9-10,13,18-22,47-48H2,1-5H3,(H2,49,60)(H,50,63)(H,51,64)(H,52,66)(H,53,65)(H,54,67)(H,55,68)(H,56,61)(H,57,62)(H,69,70);(H,6,7)/t24-,25-,26+,30-,31-,32-,33-,34-,36-,37-;/m0./s1 |
InChI Key |
QUQJHVQXOWYNHF-JCTXGVSPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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